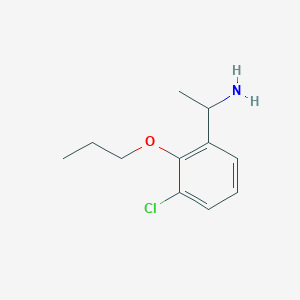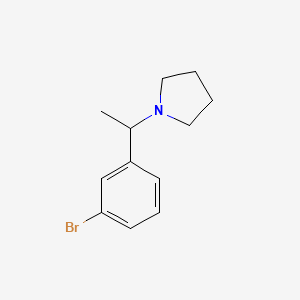![molecular formula C24H42N4O8 B1407008 Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-28-1](/img/structure/B1407008.png)
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Vue d'ensemble
Description
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (TBDH) is an organic compound that belongs to the class of diazaspiro compounds. It is a white solid with a molecular weight of 350.52 g/mol and a melting point of 70-72 °C. TBDH is an important component of many biochemical and physiological processes, and it has been widely used in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The compound's synthesis and chemical structure have been explored in various studies. For instance, the synthesis of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and 6-tert-aminoalkyl-7-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, demonstrating methods that yield primarily one isomer or the other (Brabander & Wright, 1965).
- Another study investigated the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition process (Chiaroni et al., 2000).
Molecular Structure Analysis
- Research has been conducted on the molecular and crystal structure of related compounds. A study on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, involved characterizing its structure through NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).
Applications in Peptide Synthesis and Mimetics
- The compound has been utilized in the synthesis of spirolactams as conformationally restricted pseudopeptides. This synthesis is crucial for peptide synthesis, providing constrained surrogates for dipeptides (Fernandez et al., 2002).
- Additionally, its derivatives have been used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its application in accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Supramolecular Arrangements
- Research also includes the study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. This involves examining the relationship between molecular and crystal structures of derivatives (Graus et al., 2010).
Potential Biological Applications
- A novel diazaspiro[3.4]octane series, identified from a Plasmodium falciparum whole-cell high-throughput screening campaign, showed activity against multiple stages of the malaria parasite lifecycle. This discovery is significant for the development of new antimalarial drugs (Le Manach et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNPUMDBPYQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)












![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)